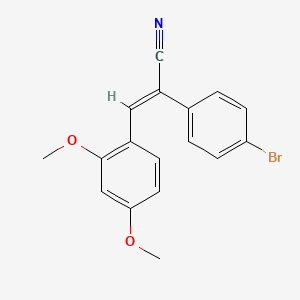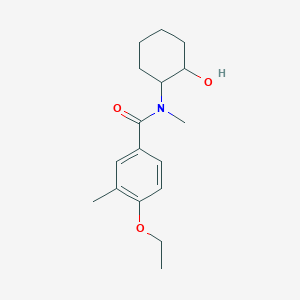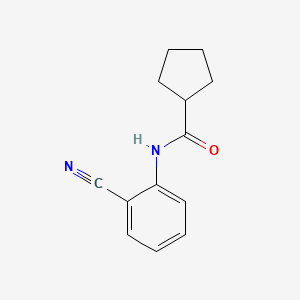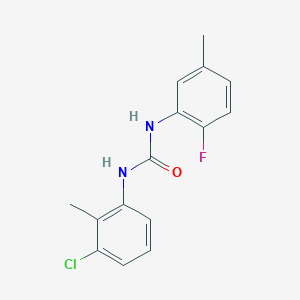
2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile, also known as BDMC, is a chemical compound with potential applications in scientific research. This compound belongs to the family of α,β-unsaturated nitriles and has been shown to exhibit interesting biological properties.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and proliferation. It has also been shown to activate the p38 MAPK pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects
2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to exhibit several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer. In addition, 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs. However, one limitation of using 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research involving 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile. One area of research is the development of new anti-cancer drugs based on 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile. Another area of research is the investigation of the mechanism of action of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile, which is not fully understood. Additionally, the potential use of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile in combination with other anti-cancer drugs is an area of research that warrants further investigation. Finally, the development of new methods for synthesizing 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile with improved solubility in water is an area of research that could improve the usability of this compound in lab experiments.
Conclusion
In conclusion, 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile is a chemical compound with potential applications in scientific research. Its anti-cancer properties make it a promising candidate for the development of new anti-cancer drugs. The mechanism of action of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis in cancer cells. While there are some limitations to using 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile in lab experiments, there are several future directions for research that could improve our understanding of this compound and its potential applications.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile can be achieved through a multi-step process involving the reaction of 4-bromobenzaldehyde with 2,4-dimethoxybenzaldehyde, followed by the addition of malononitrile and a base-catalyzed Knoevenagel condensation. The resulting product is then purified through column chromatography to obtain pure 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile.
Applications De Recherche Scientifique
2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to exhibit interesting biological properties that make it a potential candidate for scientific research. One of the most promising applications of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile is in cancer research. 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been found to possess anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-20-16-8-5-13(17(10-16)21-2)9-14(11-19)12-3-6-15(18)7-4-12/h3-10H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADQHHSMQDMFCF-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5296857.png)

![3-(4-fluorobenzyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5296884.png)
![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)
![3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine](/img/structure/B5296906.png)
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296908.png)

![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296919.png)

![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5296930.png)
![6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5296946.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296953.png)
![4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane](/img/structure/B5296961.png)
![3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5296969.png)